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molecular formula C10H7NOS B8727242 7-Methoxy-1-benzothiophene-2-carbonitrile CAS No. 88791-18-8

7-Methoxy-1-benzothiophene-2-carbonitrile

Cat. No. B8727242
M. Wt: 189.24 g/mol
InChI Key: SXNJLXCKMOFGRY-UHFFFAOYSA-N
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Patent
US07037932B2

Procedure details

To a solution of 1-benzothien-7-yl methyl ether (1 g, 6.1 mmol) in THF (12 mL) at −78° C. was added a solution of 2.5 M n-butyllithium in hexanes (2.9 mL, 7.3 mmol). After stirring for 1.5 hr this solution was added dropwise to a solution of tosyl cyanide (1.66 g, 9.1 mmol) in THF (8 mL), this was left stirring at −78° C. for 0.5 hr and then warmed to room temperature. After 16 h this was poured onto ice-water and extracted with dichloromethane (3×50 mL). The combined organic extracts were washed with water, dried (MgSO4) and the solvent removed in vacuo to give an oil. This was purified by flash chromatography with a gradient of 0–30% ethyl acetate in hexane to give the title compound (0.31 g, 27%); δH (300 MHz, CDCl3) 7.79 (1H, s, 3-ArH), 7.46–7.38 (1H, m, 4-ArH), 7.37–7.31 (1H, m, 5-ArH), 6.88–6.82 (1H, m, 6-ArH) and 3.94 (3H, s, OCH3). Starting material 1-benzothien-7-yl methyl ether was recovered from the reaction (0.56 g, 56%); δH (300 MHz, CDCl3) 7.45–7.29 (4H, m, ArH), 6.75 (1H, m, ArH), 4.00 (3H, s, OCH3).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]2[S:10][CH:9]=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.C([Li])CCC.S([C:27]#[N:28])(C1C=CC(C)=CC=1)(=O)=O>C1COCC1>[CH3:1][O:2][C:3]1[C:11]2[S:10][C:9]([C:27]#[N:28])=[CH:8][C:7]=2[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=CC=2C=CSC21
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
2.9 mL
Type
reactant
Smiles
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C#N
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 1.5 hr this solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
this was left
STIRRING
Type
STIRRING
Details
stirring at −78° C. for 0.5 hr
Duration
0.5 h
ADDITION
Type
ADDITION
Details
After 16 h this was poured onto ice-water
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil
CUSTOM
Type
CUSTOM
Details
This was purified by flash chromatography with a gradient of 0–30% ethyl acetate in hexane

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC1=CC=CC=2C=C(SC21)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 26.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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